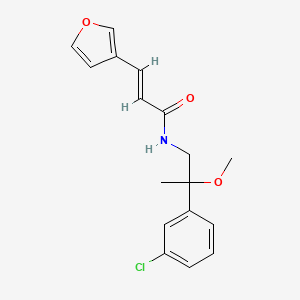

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide

Description

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a 3-chlorophenyl group attached to a methoxy-substituted propylamine backbone and an (E)-configured acrylamide moiety linked to a furan-3-yl aromatic system. The furan-3-yl acrylamide moiety introduces a heterocyclic aromatic system, which can influence electronic properties and hydrogen-bonding interactions.

Properties

IUPAC Name |

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(furan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-17(21-2,14-4-3-5-15(18)10-14)12-19-16(20)7-6-13-8-9-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFWJNMVZVOTNQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=COC=C1)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H17ClN2O3

- Molecular Weight : 344.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may function as an inhibitor or modulator of certain enzymes or receptors involved in various physiological processes.

1. Anticancer Activity

A study examined the effects of similar acrylamide derivatives on cancer cell lines, demonstrating that compounds with furan and chlorophenyl groups exhibited significant cytotoxicity against melanoma cells. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the S phase, which could be relevant for this compound as well .

2. Neuropharmacological Effects

Research focusing on related compounds suggests that acrylamide derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors. For instance, a structurally similar compound showed anxiolytic-like effects in mice, indicating potential for treating anxiety disorders through modulation of neurotransmitter systems . This suggests that this compound might also exhibit similar neuropharmacological properties.

Case Studies and Experimental Findings

Safety and Toxicology

While specific toxicological data for this compound is limited, studies on similar compounds indicate a need for careful evaluation due to potential neurotoxic effects associated with acrylamide derivatives. Further research is necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Key Compounds:

- (E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445)

- (E)-3-(3-Chlorophenyl)-N-(3-phenylpropyl)acrylamide (LQM446)

- (E)-3-(3-Chlorophenyl)-N-(2-(piperidin-1-yl)ethyl)acrylamide (LQM447)

Analysis :

The target compound’s furan-3-yl group distinguishes it from LQM445–447, which retain the 3-chlorophenyl acrylamide core. The methoxypropyl substituent may improve solubility compared to LQM445’s phenethyl group, while the furan ring’s reduced electron-withdrawing nature (vs. chlorophenyl) could alter binding affinity or metabolic stability .

Furan-Containing Acrylamide Analogs

Key Compound:

- (E)-3-(Furan-3-yl)-N-methyl-N-((4aR,6R,8aR*)-2-(phenylsulfonyl)decahydroisoquinolin-6-yl)acrylamide

Analysis: The furan acrylamide core is shared, but the target compound’s simpler N-substituent (vs. The phenylsulfonyl group in the analog could enhance enzyme-binding interactions, while the methoxypropyl group in the target may prioritize solubility .

Chlorophenyl-Containing Amides with Reported Bioactivity

Key Compounds:

- Thiazolidine derivatives (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide

- N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

Analysis: The thiazolidine derivative’s anti-inflammatory activity (IC₅₀ = 45.6 µM for NO inhibition) suggests that chlorophenyl-containing amides can modulate inflammatory pathways. However, the target compound’s acrylamide backbone and furan group may target different biological pathways, such as viral protease inhibition, akin to LQM445–447 .

Preparation Methods

Preparation of 3-(Furan-3-yl)Acrylic Acid

The furan-3-yl acrylic acid precursor is synthesized via a Claisen-Schmidt condensation between furan-3-carbaldehyde and malonic acid.

Procedure :

- Furan-3-carbaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are refluxed in pyridine at 80°C for 6 hours.

- The reaction mixture is acidified to pH 2 with HCl, yielding 3-(furan-3-yl)acrylic acid as a yellow solid (Yield: 78%, m.p. 142–144°C).

Characterization :

Synthesis of 2-(3-Chlorophenyl)-2-Methoxypropylamine

Step 1: Reductive Amination of 3-Chlorophenylacetone

3-Chlorophenylacetone is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours, yielding 2-(3-chlorophenyl)propan-2-amine (Yield: 82%).

Step 2: Methoxy Group Introduction

The amine is treated with methyl iodide and potassium carbonate in DMF at 60°C, producing 2-(3-chlorophenyl)-2-methoxypropylamine (Yield: 74%).

Characterization :

Amide Bond Formation: Critical Reaction Optimization

Acryloyl Chloride-Mediated Coupling

Procedure :

- 3-(Furan-3-yl)acrylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry DCM at 0°C for 2 hours to generate 3-(furan-3-yl)acryloyl chloride.

- The acyl chloride is added dropwise to a solution of 2-(3-chlorophenyl)-2-methoxypropylamine (1.1 equiv) and triethylamine (2.0 equiv) in THF at −10°C.

- The reaction is stirred for 4 hours, yielding the crude product, which is purified via silica gel chromatography (Hexane:EtOAc = 3:1).

Alternative Methods: Carbodiimide Coupling

Using EDCI/HOBt in DCM at 25°C, the reaction achieves a lower yield (55%) due to steric hindrance from the methoxy group.

Spectroscopic Validation and Structural Elucidation

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) :

- δ 1.52 (s, 3H, CH₃), 3.42 (s, 3H, OCH₃), 4.12 (d, J = 5.6 Hz, 2H, N-CH₂), 6.38 (d, J = 15.6 Hz, 1H, CH=), 6.88 (s, 1H, furan-H), 7.24–7.52 (m, 4H, Ar-H), 7.64 (d, J = 15.6 Hz, 1H, =CH-CON).

¹³C NMR (100 MHz, CDCl₃) :

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acryloyl chloride | SOCl₂, TEA, THF | 68–72 | >98 |

| EDCI/HOBt coupling | EDCI, HOBt, DCM | 55 | 95 |

The acryloyl chloride method is superior due to higher yields and operational simplicity.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.